
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate, also known as 2,6-diacetyloxy-4-nitrophenol, is a synthetic compound used in a variety of research applications. It is a colorless, crystalline solid that is soluble in most organic solvents, such as dichloromethane and ethanol. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reactant in biochemical and physiological studies. Additionally, it has been used in the development of new drugs and materials.
Wissenschaftliche Forschungsanwendungen
Solubility Studies
- A study by Gong, Wang, Zhang, and Qu (2012) explored the solubility of various saccharides, including related compounds to methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate, in ethanol-water mixtures. This research provides insight into the solubility properties of such compounds, which is crucial for their practical applications in scientific research (Gong, Wang, Zhang, & Qu, 2012).
Synthesis of Potential Metabolites
- Andersen, Wang, Thompson, and Neumeyer (1997) conducted research on the synthesis of potential hydroxy metabolites of brain imaging agents related to this compound. Their work contributes to the understanding of metabolite synthesis in the context of brain imaging, highlighting the compound's relevance in neurological research (Andersen, Wang, Thompson, & Neumeyer, 1997).
Diels–Alder Reaction Studies
- Jasiński, Kwiatkowska, Sharnin, and Baranski (2013) studied the Diels–Alder reaction involving compounds structurally similar to this compound. Their findings contribute to the field of organic chemistry, particularly in understanding the mechanisms of Diels–Alder reactions (Jasiński, Kwiatkowska, Sharnin, & Baranski, 2013).
Prostanoid Synthesis
- Valiullina, Ivanova, Shitikova, and Miftakhov (2019) researched the synthesis of prostanoids using building blocks similar to this compound. Their work sheds light on new methods in the synthesis of prostanoids, which are important compounds in medical research (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).
Wirkmechanismus
Target of Action
The primary target of 4-Nitrophenyl 2,3,4-Tri-O-Acetyl-Beta-D-Glucuronic Acid, Methyl Ester is the beta-glucuronidase enzyme . This enzyme is involved in the hydrolysis of glucuronide bonds, a key step in the metabolism of various substances in the body.
Mode of Action
The compound acts as a fluorescent substrate for the beta-glucuronidase enzyme . It interacts with the enzyme, leading to its reduction. This interaction and subsequent reduction can be monitored using UV-visible spectroscopic techniques .
Biochemical Pathways
The compound is involved in the glucuronidation pathway , a part of phase II drug metabolism. It is used in the research of drug reactions, pharmacokinetics, and pharmacodynamics pertaining to drug metabolism pathways .
Pharmacokinetics
It is known to be used as a prodrug in pharmaceutical research and drug development , suggesting that it may be designed to improve bioavailability and distribution.
Result of Action
The result of the compound’s action is the reduction of 4-nitrophenol to 4-aminophenol . This transformation is crucial in various chemical processes and is commonly used to assess the activity of nanostructured materials .
Action Environment
The action of the compound can be influenced by environmental factors such as pH and temperature . For instance, acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol . The compound’s action can also be influenced by the presence of various nanostructured materials, which can act as catalysts for the reduction process .
Eigenschaften
IUPAC Name |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-7-5-12(6-8-13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRXFWNZWWKSQU-RXYDEIHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

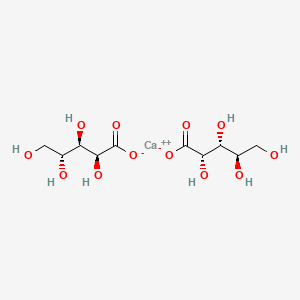



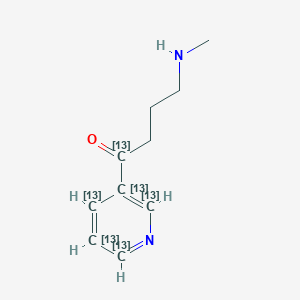
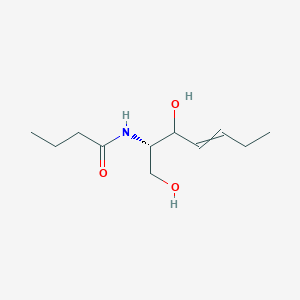

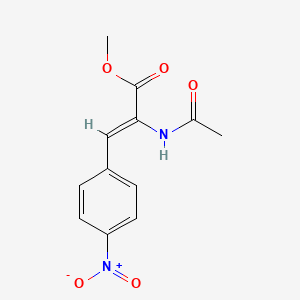


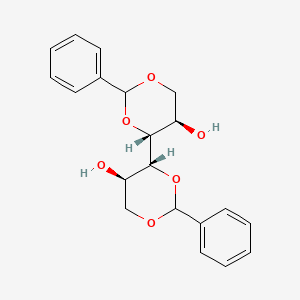

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)